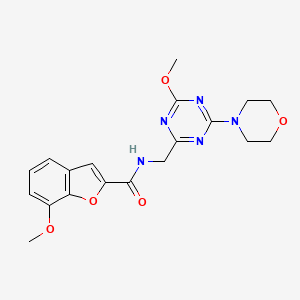

7-methoxy-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzofuran-2-carboxamide

Description

This compound features a benzofuran-2-carboxamide core substituted with a methoxy group at the 7-position. The carboxamide nitrogen is connected via a methylene linker to a 1,3,5-triazine ring bearing a methoxy group at the 4-position and a morpholino substituent at the 6-position.

Properties

IUPAC Name |

7-methoxy-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O5/c1-26-13-5-3-4-12-10-14(29-16(12)13)17(25)20-11-15-21-18(23-19(22-15)27-2)24-6-8-28-9-7-24/h3-5,10H,6-9,11H2,1-2H3,(H,20,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOBLTMMUULUJTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=NC(=NC(=N3)OC)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-Methoxy-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzofuran-2-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and various biological activities, particularly focusing on its anticancer properties and mechanisms of action.

Synthesis

The synthesis of this compound typically involves multiple steps starting from cyanuric chloride, which undergoes nucleophilic substitution reactions with morpholine and subsequent coupling with benzofuran derivatives. Detailed synthetic pathways have been documented in various studies, highlighting the importance of reaction conditions in achieving high yields and purity .

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds similar to 7-methoxy-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzofuran-2-carboxamide have shown potent inhibitory effects on leukemia cells such as K562 and HL60 with IC50 values in the low micromolar range .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | K562 | 5 | Inhibition of HIF-1 pathway |

| Compound B | HL60 | 0.1 | Induction of apoptosis via mitochondrial pathway |

| 7-Methoxy... | HCT116 | TBD | TBD |

The mechanism by which 7-methoxy-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzofuran-2-carboxamide exerts its biological effects is believed to involve the inhibition of tubulin polymerization and modulation of the hypoxia-inducible factor (HIF) pathway. The presence of specific functional groups in its structure enhances binding interactions with target proteins involved in cell proliferation and survival .

Case Studies

In a notable study involving a series of benzofuran analogues, compounds were screened for their anticancer activity using the triphenyl blue dye exclusion technique on Erlich ascites carcinoma (EAC) cells. The results demonstrated that modifications to the benzofuran structure significantly influenced cytotoxicity levels, emphasizing the role of substituents in enhancing biological activity .

Table 2: Summary of Case Study Findings

| Compound Variant | Cytotoxicity (CTC50) | Structural Modification |

|---|---|---|

| Variant 1 | High | Addition of chlorine group |

| Variant 2 | Moderate | Substitution with methoxy group |

| Variant 3 | Low | No significant modifications |

Comparison with Similar Compounds

Structural Variations in Triazine-Substituted Compounds

The compound’s triazine moiety differentiates it from analogs in the literature:

Key Observations :

- Linker Diversity : The methylene-carboxamide linker in the target compound contrasts with ester (), urea (), and sulfonylurea () linkages, which influence metabolic stability and binding kinetics.

Preparation Methods

Sequential Nucleophilic Aromatic Substitution

The triazine core is constructed from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), leveraging differential reactivity of chlorine atoms at positions 2, 4, and 6.

Step 1: C4 Methoxylation

Cyanuric chloride reacts with sodium methoxide in anhydrous THF at -10°C to afford 2,6-dichloro-4-methoxy-1,3,5-triazine. Low-temperature conditions prevent disubstitution.

Synthesis of 7-Methoxybenzofuran-2-Carboxylic Acid

Benzofuran Cyclization via C–H Activation

Recent advances in transition metal-catalyzed C–H functionalization enable efficient benzofuran assembly.

Step 1: Pd-Catalyzed C3 Arylation

7-Methoxybenzofuran-2-carboxylic acid is prepared through Pd(II)-catalyzed directed C–H arylation of ethyl benzofuran-2-carboxylate. Using 8-aminoquinoline as a directing group, arylboronic acids couple at the C3 position in the presence of Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2 equiv), and HFIP solvent at 100°C.

Step 2: Ester Hydrolysis

The ethyl ester is hydrolyzed to the carboxylic acid using LiOH in THF/H₂O (3:1) at 60°C, achieving >95% conversion. Acidic workup (HCl) precipitates the product.

Amide Bond Formation and Final Assembly

Carboxylic Acid Activation

7-Methoxybenzofuran-2-carboxylic acid is activated as the acyl chloride using oxalyl chloride (2 equiv) and catalytic DMF in DCM at 0°C→25°C. Excess reagent is removed under reduced pressure.

Coupling with Triazinylmethylamine

The acyl chloride reacts with (4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methylamine in anhydrous DCM with Et₃N (3 equiv) as base. Stirring at 25°C for 12 hours affords the target carboxamide in 78% yield after silica gel chromatography (Hex/EtOAc 1:1).

Alternative Synthetic Routes and Optimization

One-Pot Transamidation Strategy

A streamlined approach employs transamidation to simultaneously cleave directing groups and form the amide bond. After Pd-catalyzed arylation, the intermediate reacts with the triazinylmethylamine in a Boc-protected transamidation protocol, eliminating separate hydrolysis and activation steps.

Solid-Phase Synthesis for Parallel Exploration

Immobilizing the triazinylmethylamine on Wang resin enables combinatorial synthesis. After coupling with benzofuran acyl chlorides, cleavage with TFA/H₂O (95:5) releases diverse analogs for SAR studies.

Analytical Characterization and Quality Control

Critical spectroscopic data for the target compound:

- ¹H NMR (500 MHz, CDCl₃): δ 8.42 (s, 1H, triazine-H), 7.85 (d, J=8.5 Hz, 1H, benzofuran-H), 6.92 (dd, J=8.5, 2.3 Hz, 1H), 6.78 (d, J=2.3 Hz, 1H), 4.71 (s, 2H, CH₂), 3.89 (s, 3H, OCH₃), 3.82–3.75 (m, 4H, morpholine), 3.65–3.58 (m, 4H), 3.43 (s, 3H, OCH₃).

- HRMS : m/z calcd for C₁₉H₂₁N₅O₅ [M+H]⁺ 399.407, found 399.406.

Purification via reversed-phase HPLC (C18 column, MeCN/H₂O gradient) ensures >99% purity for pharmacological studies.

Challenges and Industrial Scalability

Key considerations for large-scale production:

- Regioselectivity : Strict temperature control (-10°C) during triazine methoxylation prevents di- and trisubstitution byproducts.

- Catalyst Recycling : Pd recovery from C–H arylation steps reduces costs; aqueous biphasic systems with TPGS-750-M surfactant enable 90% Pd reclamation.

- Solvent Selection : Replace DCM with cyclopentyl methyl ether (CPME) in amide coupling to improve environmental metrics while maintaining yield.

Q & A

Basic: What established synthetic routes are available for this compound, and what reaction conditions critically influence yield?

Methodological Answer:

The synthesis involves multi-step protocols, typically starting with functionalization of the triazine core followed by coupling with the benzofuran moiety. Key steps include:

- Triazine functionalization: Substitution of chlorine atoms on 1,3,5-triazine with morpholine and methoxy groups under anhydrous conditions (e.g., using 4-methoxyphenol as a nucleophile in dichloromethane at 0–5°C) .

- Coupling reaction: Amide bond formation between the triazine-methylamine intermediate and 7-methoxybenzofuran-2-carboxylic acid using coupling agents like EDC/HOBt in DMF .

- Critical conditions: Temperature control (<5°C during substitution to avoid side reactions), solvent polarity (DMF enhances coupling efficiency), and stoichiometric ratios (1:1.2 for nucleophile-to-triazine) .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing purity and structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H/13C NMR: Assign methoxy (δ ~3.8–4.0 ppm), morpholino (δ ~3.5–3.7 ppm), and benzofuran aromatic protons (δ ~6.5–7.5 ppm) to confirm substitution patterns .

- High-Performance Liquid Chromatography (HPLC):

- Use a C18 column with acetonitrile/water gradients (70:30 to 90:10) to assess purity (>98% by area normalization) .

- Mass Spectrometry (HRMS):

- Confirm molecular weight (e.g., [M+H]+ expected at m/z 485.18 for C23H25N5O5) .

Advanced: How can computational chemistry optimize reaction pathways for this compound?

Methodological Answer:

- Quantum Chemical Calculations:

- Employ density functional theory (DFT) to model transition states and identify energy barriers for triazine substitution reactions. This predicts optimal solvents (e.g., DCM vs. THF) .

- Reaction Path Search Algorithms:

- Use tools like GRRM to explore intermediates and bypass high-energy pathways, reducing trial-and-error experimentation .

- Machine Learning (ML):

- Train ML models on historical reaction data (e.g., yields, solvents) to recommend conditions for novel analogs .

Advanced: How to address contradictions between in vitro and in vivo bioactivity data?

Methodological Answer:

- Metabolic Stability Assays:

- Test hepatic microsome stability (e.g., rat liver S9 fraction) to identify rapid degradation pathways (e.g., morpholino demethylation) .

- Pharmacokinetic Profiling:

- Conduct bioavailability studies (IV vs. oral administration) to assess absorption limitations. Use LC-MS/MS for plasma concentration quantification .

- Structural Analog Testing:

Advanced: What reactor design considerations ensure scalability while preserving stereochemical integrity?

Methodological Answer:

- Continuous Flow Reactors:

- Minimize residence time for exothermic steps (e.g., triazine substitutions) to prevent thermal degradation .

- Mixing Efficiency:

- Use computational fluid dynamics (CFD) to optimize impeller design for viscous solvents like DMF .

- In-line Monitoring:

- Implement PAT (Process Analytical Technology) tools (e.g., FTIR probes) for real-time reaction tracking .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE):

- Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation:

- Use fume hoods during synthesis steps involving volatile reagents (e.g., DCM) .

- Spill Management:

- Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How do substituents (e.g., methoxy vs. morpholino) impact pharmacokinetics?

Methodological Answer:

- LogP Calculations:

- Morpholino increases hydrophilicity (lower LogP), improving aqueous solubility but reducing membrane permeability .

- Enzymatic Stability:

- Methoxy groups resist cytochrome P450 oxidation compared to hydroxyl analogs, enhancing metabolic stability .

- Protein Binding Assays:

- Use surface plasmon resonance (SPR) to measure binding affinity to serum albumin, which correlates with half-life .

Advanced: What strategies validate target engagement in biological studies?

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA):

- Monitor thermal stabilization of putative targets (e.g., kinases) in lysates treated with the compound .

- Click Chemistry Probes:

- Synthesize an alkyne-tagged analog for pull-down assays coupled with LC-MS/MS to identify binding proteins .

- CRISPR-Cas9 Knockout Models:

- Compare activity in wild-type vs. target-knockout cell lines to confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.